2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical properties and applications. This compound features a pentafluorobenzene sulfonyl group attached to an isoindole dione structure, making it a valuable reagent in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3,4,5,6-pentafluorobenzenesulfonyl chloride with isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Electrophilic Aromatic Substitution: The pentafluorobenzene ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone.
Scientific Research Applications
2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is utilized in various scientific research fields:
Chemistry: It serves as a reagent for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in labeling and detecting biomolecules due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione involves its ability to act as an electrophile or nucleophile in various chemical reactions. The pentafluorobenzene sulfonyl group is highly reactive, allowing the compound to participate in diverse transformations. Molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2,3,4,5,6-Pentafluorobenzene-1-sulfonyl fluoride: Another sulfonyl derivative with similar reactivity.
2,3,4,5,6-Pentafluorobenzyl bromide: Used in similar nucleophilic substitution reactions.
Uniqueness
2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a highly reactive sulfonyl group and an isoindole dione structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in research and industrial applications.
Properties
CAS No. |
142096-70-6 |
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Molecular Formula |
C14H4F5NO5S |
Molecular Weight |
393.24 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2,3,4,5,6-pentafluorobenzenesulfonate |
InChI |
InChI=1S/C14H4F5NO5S/c15-7-8(16)10(18)12(11(19)9(7)17)26(23,24)25-20-13(21)5-3-1-2-4-6(5)14(20)22/h1-4H |
InChI Key |
BSILUFBEYNTQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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